molecular formula C36H50N4O15 B10824329 (E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate

Cat. No.: B10824329
M. Wt: 778.8 g/mol
InChI Key: YLQYQQFUJKHHQA-BLDZYXLFSA-N
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Description

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate is a complex organic compound that combines multiple functional groups, including a pyrrolidinone ring, a pyrrolidine ring, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate can be achieved through a multi-step process involving the formation of the pyrrolidinone and pyrrolidine rings, followed by the introduction of the alkyne group. One common approach involves the following steps:

    Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of a pyrrole derivative or through the cyclization of an appropriate amine precursor.

    Introduction of Alkyne Group: The alkyne group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydration: The final step involves the hydration of the compound to form the hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and the Sonogashira coupling reaction, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine and pyrrolidinone rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine or pyrrolidinone derivatives.

    Hydrolysis: Formation of constituent acids and amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine and pyrrolidinone rings.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies investigating the interactions of small molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrrolidinone rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The alkyne group can also participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-2-one share structural similarities with (E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate.

    Alkyne-Containing Compounds: Compounds with alkyne groups, such as 1-phenyl-1-propyne and 1-butyne, exhibit similar reactivity in terms of addition and coupling reactions.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C36H50N4O15

Molecular Weight

778.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate

InChI

InChI=1S/2C12H18N2O.3C4H4O4.H2O/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8;/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8);1H2/b;;3*2-1+;

InChI Key

YLQYQQFUJKHHQA-BLDZYXLFSA-N

Isomeric SMILES

C1CN(CC1)CC#CCN2C(=O)CCC2.C1CN(CC1)CC#CCN2C(=O)CCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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